(6-Aminohexyl)(methyl)amine

Affinity Chromatography Enzyme Purification Dehydrogenase

(6-Aminohexyl)(methyl)amine (CAS 2997-06-0), also known as N-methyl-1,6-hexanediamine, is an aliphatic diamine featuring a six-carbon chain terminated by a primary amine at one end and a secondary methylamine at the other. This asymmetric, bifunctional structure distinguishes it from its symmetrical analogs and forms the basis of its specific utility as a linker, intermediate, and functional monomer in research and industrial applications.

Molecular Formula C7H18N2
Molecular Weight 130.235
CAS No. 2997-06-0
Cat. No. B2617745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminohexyl)(methyl)amine
CAS2997-06-0
Molecular FormulaC7H18N2
Molecular Weight130.235
Structural Identifiers
SMILESCNCCCCCCN
InChIInChI=1S/C7H18N2/c1-9-7-5-3-2-4-6-8/h9H,2-8H2,1H3
InChIKeyOYFWLCJAPSAGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (6-Aminohexyl)(methyl)amine (CAS 2997-06-0): A Differentiated Diamine Building Block


(6-Aminohexyl)(methyl)amine (CAS 2997-06-0), also known as N-methyl-1,6-hexanediamine, is an aliphatic diamine featuring a six-carbon chain terminated by a primary amine at one end and a secondary methylamine at the other . This asymmetric, bifunctional structure distinguishes it from its symmetrical analogs and forms the basis of its specific utility as a linker, intermediate, and functional monomer in research and industrial applications .

Why (6-Aminohexyl)(methyl)amine is Not Interchangeable with Other Diamines


Generic substitution of (6-aminohexyl)(methyl)amine with other in-class diamines, such as 1,6-hexanediamine or N,N'-dimethyl-1,6-hexanediamine, is not scientifically justifiable due to differences in amine substitution pattern and alkyl chain length, which dictate critical performance parameters like reactivity, basicity, and steric accessibility . These structural variations directly translate into quantifiable differences in enzyme binding affinity, polymer network architecture, and chemoselectivity, as detailed in the evidence below. Simply put, the specific number and position of methyl groups on the diamine backbone are not trivial; they are primary determinants of function .

(6-Aminohexyl)(methyl)amine: Comparative Performance Data vs. Key Analogs


Differential Binding in Affinity Chromatography: N6- vs. 8-Substituted AMP Analogues

While (6-Aminohexyl)(methyl)amine is the precursor, its utility is best demonstrated through its derivative, N6-(6-aminohexyl)-AMP. This immobilized ligand retains binding for NAD+-dependent dehydrogenases, whereas the isomeric 8-(6-aminohexyl)-amino-AMP does not, as shown in a direct head-to-head comparison [1][2].

Affinity Chromatography Enzyme Purification Dehydrogenase

Comparative Basicity and Its Impact on Reactivity and Salt Formation

The basicity of (6-aminohexyl)(methyl)amine is intermediate between its less substituted and more substituted analogs. This impacts its reactivity in pH-sensitive applications and its ability to form salts .

Basicity pKa Reactivity

Impact of Chain Length on Polymer Properties: AHMA vs. AEMA in RAFT Polymerization

The six-carbon spacer in N-(6-aminohexyl)methacrylamide hydrochloride (AHMA), derived from the target compound, provides greater chain flexibility and a different polymerization profile compared to the shorter two-carbon spacer in N-(2-aminoethyl)methacrylamide hydrochloride (AEMA) [1].

RAFT Polymerization Functional Monomer Primary Amine

Role in Copolyamide Synthesis: Tailoring Optical and Water Absorption Properties

Bis(6-aminohexyl) terephthalamide (BAHT), a derivative of the target compound, is used as a comonomer in the synthesis of high-value PA6 copolymers to specifically improve optical transmittance and reduce water absorption [1].

Copolyamide Polyamide 6 Sustainable Polymer

(6-Aminohexyl)(methyl)amine: Optimal Application Scenarios Based on Empirical Evidence


Synthesis of Immobilized Nucleotide Ligands for Affinity Chromatography

This compound is the optimal starting material for preparing N6-(6-aminohexyl)-AMP and related nucleotide affinity resins. Direct evidence shows that N6-linked analogs retain binding for key dehydrogenases, unlike their 8-linked counterparts [1]. This makes it essential for laboratories developing purification protocols for NAD+/NADP+-dependent enzymes.

Precursor for Primary Amine-Functional Methacrylamide Monomers (AHMA)

When a flexible, hydrophobic C6 spacer is desired in a functional polymer, (6-aminohexyl)(methyl)amine is the ideal precursor for synthesizing AHMA. Its performance in RAFT polymerization has been validated, and its distinct spacer length offers a clear alternative to shorter-chain monomers like AEMA, allowing for tailored material properties [2].

Curing Agent and Crosslinker in Specialty Epoxy and Polyamide Resins

Due to its unique reactivity profile stemming from its mixed primary and secondary amine groups, this compound is employed as a curing agent in epoxy resins, contributing to specific mechanical properties like adhesion and flexibility . It also serves as a building block for polyamides and as a crosslinker in polymer production, enhancing strength and durability .

Synthesis of Advanced Polyamide Copolymers with Improved Optical Properties

Derivatives like bis(6-aminohexyl) terephthalamide (BAHT) are key comonomers for creating PA6 copolymers with enhanced optical transparency and reduced water absorption. This application leverages the 6-aminohexyl chain to disrupt polymer crystallinity, addressing a key limitation of standard PA6 [3].

Technical Documentation Hub

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